molecular formula C7H10ClN3 B1319705 6-chloro-N-ethyl-2-methylpyrimidin-4-amine CAS No. 89728-42-7

6-chloro-N-ethyl-2-methylpyrimidin-4-amine

Cat. No.: B1319705
CAS No.: 89728-42-7
M. Wt: 171.63 g/mol
InChI Key: XAFBVHHOSNNKEI-UHFFFAOYSA-N
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Description

6-chloro-N-ethyl-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 . It is a colorless block in its physical form .


Molecular Structure Analysis

The crystal structure of this compound is monoclinic, with a = 3.8335 (2) Å, b = 11.1158 (7) Å, c = 15.4294 (7) Å, β = 94.901 (5)°, V = 655.07 (6) Å 3, Z = 4 . The asymmetric unit of the title crystal structure is shown in the figure .


Physical and Chemical Properties Analysis

This compound has a melting point of 73-74°C .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The crystal and molecular structures of compounds related to 6-chloro-N-ethyl-2-methylpyrimidin-4-amine have been a subject of study. For example, benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, an isomeric compound, has been investigated for its crystal structure, revealing substantial hydrogen-bonding interactions and layer structures in its crystal form (Odell et al., 2007).

Regioselective Reactions

Research has been conducted on regioselective reactions involving similar pyrimidine compounds. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia showed the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product (Doulah et al., 2014).

Ring Transformations

Investigations into ring transformations of heterocyclic halogeno compounds with nucleophiles have been done. For example, reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide in liquid ammonia led to the formation of compounds like 4-amino-2-methylpyrimidine (Hertog et al., 2010).

Synthesis and Biological Activity

The synthesis and biological activity of pyrimidine derivatives have been widely studied. For instance, the reaction of 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine with aromatic amines has led to compounds exhibiting antituberculous effects (Erkin & Krutikov, 2007).

Antimicrobial and Antifungal Activity

Substituted pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activity, showing potential as valuable compounds in this field (Vijaya Laxmi et al., 2019).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations on pyrimidine derivatives reveal insights into their potential biological activities, such as antihypertensive effects (Aayisha et al., 2019).

Chlorination Reactions

Studies on the chlorination of pyrimidines, including the effects of substituents on the chlorination process and by-product formation, have been conducted (Gershon & Grefig, 1984).

Safety and Hazards

The safety data sheet for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Target of Action

It’s known that pyrimidine is a key structural component of a variety of important biological molecules . Therefore, it’s plausible that this compound may interact with biological targets that involve pyrimidine.

Mode of Action

It’s known that a large number of pyrimidine derivatives exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with pyrimidine derivatives , it’s likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the biological activities associated with pyrimidine derivatives , it’s plausible that this compound may have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

6-chloro-N-ethyl-2-methylpyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrimidine synthesis enzymes, which are essential for the production of nucleotides . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in pyrimidine metabolism, thereby impacting the synthesis of nucleotides and other essential biomolecules . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes . For instance, the compound may inhibit the activity of pyrimidine synthesis enzymes, leading to a decrease in nucleotide production and subsequent alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular function. Toxicity studies have indicated that high doses of the compound can cause adverse effects, such as cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for pyrimidine metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell. For example, the compound may inhibit key enzymes in the pyrimidine synthesis pathway, resulting in a decrease in nucleotide production and subsequent alterations in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting various metabolic processes.

Properties

IUPAC Name

6-chloro-N-ethyl-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-3-9-7-4-6(8)10-5(2)11-7/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFBVHHOSNNKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599942
Record name 6-Chloro-N-ethyl-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89728-42-7
Record name 6-Chloro-N-ethyl-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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